1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
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Description
1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H17FN2OS and its molecular weight is 352.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
- Rapid and High Yield Synthesis: Zhihui Zhou et al. (2021) developed a high yield synthetic method for a compound structurally similar to 1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide. The synthesis involved multi-step nucleophilic substitution reaction and ester hydrolysis, confirming the potential for efficient production of such compounds (Zhou et al., 2021).
Biological Applications
Inhibitor of Met Kinase Superfamily
G. M. Schroeder et al. (2009) identified compounds with similar structures as potent and selective Met kinase inhibitors, highlighting their potential in targeted cancer therapies. One such compound demonstrated tumor stasis in a human gastric carcinoma model (Schroeder et al., 2009).
Fluorine-18 Labeled Antagonists for Serotonin Receptors
L. Lang et al. (1999) synthesized fluorinated derivatives for serotonin receptor antagonists. Compounds like this compound can be radiolabeled with fluorine-18 for biological property evaluation, potentially useful in neurological studies (Lang et al., 1999).
Chemical Properties and Analysis
- Nuclear Magnetic Resonance Studies: T. Hirohashi et al. (1976) conducted NMR studies on compounds similar to this compound, revealing insights into spin coupling mechanisms. This emphasizes the compound's potential for detailed chemical analysis (Hirohashi et al., 1976).
Potential Applications in Other Fields
- Hybrid Approach for Complex Problems: Napoleão Nepomuceno et al. (2007) utilized a hybrid approach involving substituted pyridine methyl esters of tetramethylcyclopropane carboxylic acids for solving the container loading problem. This innovative use demonstrates the potential of structurally similar compounds in diverse problem-solving applications (Nepomuceno et al., 2007).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c21-17-5-3-16(4-6-17)20(8-9-20)19(24)23-12-14-2-1-10-22-18(14)15-7-11-25-13-15/h1-7,10-11,13H,8-9,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJACCIVBCZCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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